molecular formula C13H10BrClO B6383422 3-Bromo-5-(4-chloro-3-methylphenyl)phenol, 95% CAS No. 1261976-31-1

3-Bromo-5-(4-chloro-3-methylphenyl)phenol, 95%

Cat. No. B6383422
CAS RN: 1261976-31-1
M. Wt: 297.57 g/mol
InChI Key: OAUSOFJECDISGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-(4-chloro-3-methylphenyl)phenol, 95% (3-B5-4C3MP) is a compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis and as a catalyst in a variety of chemical reactions. It is also used as a starting material in the preparation of various organic compounds, such as pharmaceuticals, dyes, and pesticides. The compound has a unique structure, with a bromine atom and a chlorine atom attached to the phenol ring, and a methyl group attached to the chlorine atom. This structure gives the compound its unique properties, making it useful for a variety of scientific and industrial applications.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(4-chloro-3-methylphenyl)phenol, 95% depends on its application. In organic synthesis, the compound acts as a reagent in the synthesis of organic compounds. In catalysis, the compound acts as a catalyst in a variety of chemical reactions. In the preparation of pharmaceuticals, dyes, and pesticides, the compound acts as a starting material in the synthesis of these compounds.
Biochemical and Physiological Effects
3-Bromo-5-(4-chloro-3-methylphenyl)phenol, 95% is not known to have any significant biochemical or physiological effects. The compound is not known to be toxic or to have any adverse effects on human health.

Advantages and Limitations for Lab Experiments

The use of 3-Bromo-5-(4-chloro-3-methylphenyl)phenol, 95% in lab experiments has several advantages. The compound is relatively inexpensive and easy to obtain. It is also highly reactive, making it ideal for use in a variety of chemical reactions. The compound is also non-toxic and does not have any adverse effects on human health.
However, there are some limitations to the use of 3-Bromo-5-(4-chloro-3-methylphenyl)phenol, 95% in lab experiments. The compound is highly reactive, so it must be handled with care. It is also sensitive to light and air, so it must be stored and handled in a dark, airtight container.

Future Directions

The use of 3-Bromo-5-(4-chloro-3-methylphenyl)phenol, 95% in scientific research is expected to continue to grow in the future. The compound is already being used in a variety of applications, including organic synthesis, catalysis, and the preparation of pharmaceuticals, dyes, and pesticides. In the future, the compound may be used in the preparation of other compounds, such as polymers and nanomaterials. Additionally, the compound may be used in the development of new catalysts and reagents for use in organic synthesis. Finally, 3-Bromo-5-(4-chloro-3-methylphenyl)phenol, 95% may be used in the development of new drugs, dyes, and pesticides.

Synthesis Methods

3-Bromo-5-(4-chloro-3-methylphenyl)phenol, 95% can be synthesized by a variety of methods, including the Grignard reaction and the Williamson ether synthesis. The Grignard reaction involves the reaction of an alkyl halide with a magnesium halide in an ether solvent to form a Grignard reagent. The Grignard reagent can then be reacted with the desired phenol to form the desired product. The Williamson ether synthesis involves the reaction of an alcohol with an alkyl halide in the presence of a strong base to form an ether. The ether can then be reacted with the desired phenol to form the desired product.

Scientific Research Applications

3-Bromo-5-(4-chloro-3-methylphenyl)phenol, 95% is used in a variety of scientific research applications, including organic synthesis, catalysis, and the preparation of pharmaceuticals, dyes, and pesticides. In organic synthesis, the compound is used as a reagent in the synthesis of a variety of organic compounds. It is also used as a catalyst in a variety of chemical reactions, such as the Grignard reaction and the Williamson ether synthesis. In the preparation of pharmaceuticals, dyes, and pesticides, the compound is used as a starting material in the synthesis of these compounds.

properties

IUPAC Name

3-bromo-5-(4-chloro-3-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClO/c1-8-4-9(2-3-13(8)15)10-5-11(14)7-12(16)6-10/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUSOFJECDISGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC(=C2)Br)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686420
Record name 5-Bromo-4'-chloro-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(4-chloro-3-methylphenyl)phenol

CAS RN

1261976-31-1
Record name 5-Bromo-4'-chloro-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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